

chemical structure and properties of Akebia saponin D

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Akebia saponin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akebia saponin D (ASD), also known as Asperosaponin VI, is a prominent triterpenoid saponin isolated primarily from the rhizome of Dipsacus asper.[1][2] This document provides an in-depth technical overview of **Akebia saponin D**, encompassing its chemical structure, physicochemical properties, and established biological activities. Detailed experimental protocols for its extraction, isolation, and for the evaluation of its pharmacological effects are provided. Furthermore, key signaling pathways modulated by ASD are elucidated through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical Structure and Physicochemical Properties

Akebia saponin D is a triterpenoid saponin characterized by a hederagenin aglycone linked to a sugar moiety. Specifically, it is hederagenin with an alpha-L-arabinopyranosyl residue attached at the C-3 position through a glycosidic linkage and a 6-O-beta-D-glucopyranosylbeta-D-glucopyranosyl residue at the C-28 position via an ester linkage.[3]



Chemical Identifiers

Identifier	Value	
	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-	
	[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-	
	(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]	
IUPAC Name	(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-	
IOPAC Name	(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-	
	10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-	
	yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-	
	tetradecahydropicene-4a-carboxylate[3]	
	Asperosaponin VI, ASD, 3-O-α-L-	
0	arabinopyranosyl hederagenin-28-β-D-	
Synonyms	glucopyranoside- $(1 \rightarrow 6)$ - β -D-glucopyranoside,	
	Leiyemudanoside A, Tauroside St-G0-1[1]	
CAS Number	39524-08-8[1]	
Molecular Formula	C47H76O18[1]	
	CC1(C)CC[C@]2(C(O[C@@H]3OINVALID-	
	LINKINVALID-LINKINVALID-LINK	
	[C@H]4O">C@HINVALID-LINKINVALID-	
CMU EC Chrise	LINK[C@H]3O)=O)CC[C@@]5(C)	
SMILES String	[C@]6(C)CCC7INVALID-LINK(CO)	
	INVALID-LINKINVALID-LINK	
	[C@H]8O">C@@HCC[C@]7(C)	
	[C@@]6([H])CC=C5[C@]2([H])C1[1]	

Physicochemical Data



Property	Value	Source
Molecular Weight	929.10 g/mol	[1]
Appearance	White to beige powder	[1]
Melting Point	234-235 °C	[3]
Optical Activity	[α]/D +13 to +18 $^{\circ}$ (c = 0.5 in methanol)	[1]
Solubility	Water: 3 mg/mL (warmed)	[1]
DMSO: 100 mg/mL (107.63 mM)	[4]	
Ethanol: 40 mg/mL	[4]	_
Storage Temperature	-20°C	[1]

Biological and Pharmacological Properties

Akebia saponin D has been reported to possess a wide range of pharmacological activities, making it a compound of significant interest for therapeutic applications.

Anti-inflammatory Activity

ASD demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E_2 (PGE₂), tumor necrosis factor- α (TNF- α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This activity is mediated, in part, through the inhibition of the IL-6-STAT3-DNMT3b axis and the activation of the Nrf2 signaling pathway.[1]

Neuroprotective Effects

ASD exhibits significant neuroprotective properties. It has been shown to protect PC12 cells from amyloid-beta (Aβ)-induced cytotoxicity, suggesting its potential in the management of Alzheimer's disease.[5] Furthermore, ASD has been found to attenuate cognitive deficits and neuroinflammatory responses in animal models of Alzheimer's disease.[6] The neuroprotective



mechanism involves the modulation of pathways such as the Akt/NF-κB and MAPK signaling pathways.[6][7]

Anti-tumor Activity

ASD has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Studies have shown its efficacy against human acute leukemia (U937) and human acute promyelocytic leukemia (HL-60) cells.[8] The proposed mechanism involves the downregulation of Bcl-2, upregulation of p53, and an increase in nitric oxide content.[8]

Other Pharmacological Activities

Beyond the aforementioned properties, **Akebia saponin D** has been reported to have a variety of other therapeutic effects, including:

- Cardioprotective effects
- Anti-osteoporotic activity[1]
- Hepatoprotective effects[1]
- Modulation of brown adipose tissue thermogenesis[2]

Experimental Protocols Extraction and Isolation of Ake

Extraction and Isolation of Akebia saponin D from Dipsacus asper

This protocol describes an industrial-scale method for the preparation of **Akebia saponin D** using a two-step macroporous resin column separation.[9]

Materials and Reagents:

- Dried roots of Dipsacus asper
- Ethanol (analytical grade)
- Macroporous absorption resins: HPD-722 and ADS-7



- Distilled water
- Acetonitrile (HPLC grade)

Procedure:

- Extraction: The dried roots of Dipsacus asper are extracted with an appropriate volume of ethanol. The resulting extract is then concentrated to obtain a crude extract.
- First Step Purification (HPD-722 Resin):
 - The crude extract is loaded onto a column packed with HPD-722 macroporous resin.
 - The column is washed sequentially with 6 bed volumes (BV) of distilled water and 6 BV of 30% ethanol to remove impurities.
 - Akebia saponin D is then eluted with 6 BV of 50% ethanol.
 - The eluate is collected and concentrated.
- Second Step Purification (ADS-7 Resin):
 - The concentrated eluate from the first step is loaded onto a column packed with ADS-7 resin.
 - The column is washed with 6 BV of 30% ethanol.
 - The final purified **Akebia saponin D** is eluted with 6 BV of 50% ethanol.
 - The final product is concentrated and dried. The purity of the final product can be assessed by HPLC.[9]

HPLC Analysis of Akebia saponin D

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Kromasil ODS column.



Chromatographic Conditions:

Mobile Phase: Acetonitrile:Water (30:70, v/v)

· Detection Wavelength: 212 nm

Flow Rate: 1.0 mL/min

• Column Temperature: Ambient

Procedure:

- Standard Preparation: A standard stock solution of Akebia saponin D is prepared in methanol. A series of working standards are prepared by diluting the stock solution with the mobile phase.
- Sample Preparation: The sample containing Akebia saponin D is dissolved in methanol and diluted with the mobile phase.
- Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The peak area of Akebia saponin D is recorded.
- Quantification: The concentration of Akebia saponin D in the sample is calculated based on the calibration curve generated from the standard solutions.

In Vitro Anti-inflammatory Activity Assay (RAW 264.7 cells)

Materials and Reagents:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution



- Lipopolysaccharide (LPS)
- Akebia saponin D
- Griess Reagent for Nitric Oxide (NO) measurement
- ELISA kits for TNF-α and IL-6

Procedure:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of **Akebia saponin D** for 1 hour.
- Stimulation: After pre-treatment, the cells are stimulated with LPS (1 μg/mL) for 24 hours.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent according to the manufacturer's instructions.
 - \circ TNF- α and IL-6: The levels of TNF- α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's protocols.

Signaling Pathways

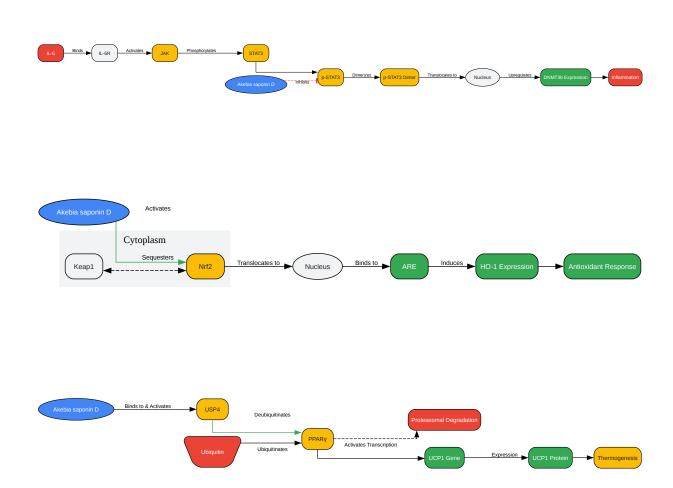
Akebia saponin D exerts its biological effects by modulating several key signaling pathways.

Inhibition of the IL-6/STAT3/DNMT3b Inflammatory Pathway

In inflammatory conditions, the binding of IL-6 to its receptor (IL-6R) activates the JAK/STAT3 signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT3, which in turn upregulates the expression of pro-inflammatory genes and DNA methyltransferase 3b



(DNMT3b). **Akebia saponin D** has been shown to inhibit the phosphorylation of STAT3, thereby downregulating the entire cascade and reducing the inflammatory response.[1]



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